H-Gly-phe-leu-OH
Description
Significance of Tripeptides in Biological Systems and Chemical Sciences
Tripeptides, which are short chains consisting of three amino acids linked by peptide bonds, hold a crucial position in both biological systems and the chemical sciences. In the biological realm, they perform a wide array of functions, including acting as signaling molecules, regulating hormones, and contributing to the structure and stability of proteins. nih.gov Their relatively low molecular weight and structural simplicity make them attractive candidates for drug discovery and development, as these characteristics can facilitate oral administration and allow for straightforward structure-activity relationship studies. medchemexpress.com
From a chemical standpoint, the synthesis and analysis of tripeptides are fundamental to understanding their structure-function relationships. The ability to construct these molecules in the laboratory allows researchers to create a vast diversity of sequences and modifications, enabling the exploration of their potential therapeutic applications. With the 20 common proteinogenic amino acids, it is possible to create 8,000 different tripeptide combinations. evitachem.com
Overview of H-Gly-Phe-Leu-OH as a Research Target
This compound is a specific tripeptide with the amino acid sequence Glycine-Phenylalanine-Leucine. While this particular tripeptide is commercially available for research purposes, extensive studies detailing its unique biological activities are not widely found in peer-reviewed literature. biosynth.comchemicalbook.com However, its constituent amino acids provide a basis for its research interest. Glycine (B1666218) is the simplest amino acid, providing flexibility to peptide chains. technologynetworks.com Phenylalanine is an aromatic amino acid, and Leucine (B10760876) is a branched-chain amino acid known to play a role in protein synthesis and metabolism. evitachem.compeptide.co.jp
The presence of this tripeptide sequence within larger, biologically active peptides has been noted in research. For example, the sequence Gly-Phe-Leu is a fragment of Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid peptide with analgesic properties. nih.gov Research into analogues of Leucine-enkephalin has involved the synthesis of molecules containing the Gly-Phe-Leu sequence. ias.ac.in Furthermore, derivatives of glycyl-L-phenylalanyl-L-leucine have been synthesized and studied in the context of their metal-binding capabilities and as part of larger peptide structures. srce.hrresearchgate.net
Physicochemical Properties of this compound Below is an interactive table detailing the computed physicochemical properties of this compound. nih.gov
| Property | Value |
| Molecular Formula | C17H25N3O4 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
| CAS Number | 15373-56-5 |
| ChEBI ID | 163930 |
| XLogP3 | -1.6 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 8 |
| Exact Mass | 335.18450629 Da |
| Monoisotopic Mass | 335.18450629 Da |
| Topological Polar Surface Area | 122 Ų |
| Heavy Atom Count | 24 |
Historical Context of Peptide Research Methodologies Relevant to this compound
The study of peptides like this compound is built upon a rich history of advancements in peptide chemistry. The journey began in the early 20th century with Hermann Emil Fischer, who first proposed that proteins were composed of amino acids linked by what he termed "peptide bonds". His work laid the theoretical and practical groundwork for peptide synthesis.
A monumental leap in peptide research came in the 1960s with the development of Solid-Phase Peptide Synthesis (SPPS) by Robert Bruce Merrifield, an innovation that earned him the Nobel Prize in Chemistry. nih.gov SPPS revolutionized the field by anchoring the growing peptide chain to an insoluble resin support, which simplified the purification process and allowed for the automation of peptide synthesis. nih.gov This made the synthesis of longer and more complex peptides, including those containing the this compound sequence, more feasible and efficient. For instance, the synthesis of Leucine-enkephalin analogues has utilized a resin-bound Fmoc-Gly-Phe-Leu intermediate, a direct application of SPPS principles. evitachem.com
Further refinements in peptide chemistry, such as the introduction of various protecting groups and coupling reagents, have continued to enhance the efficiency and scope of peptide synthesis. evitachem.com These methodologies are fundamental to producing this compound and its derivatives for research purposes, allowing scientists to investigate its properties and potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-14(17(23)24)20-16(22)13(19-15(21)10-18)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGHHQGKPQYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for H Gly Phe Leu Oh and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like H-Gly-Phe-Leu-OH. evitachem.com This technique involves assembling the peptide chain sequentially while one end is covalently attached to an insoluble polymer resin. peptide.com This simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each reaction step. iris-biotech.de
The general cycle for the SPPS of this compound begins with the C-terminal amino acid, Leucine (B10760876), being anchored to the solid support. Subsequently, the peptide chain is elongated in the C-to-N direction through iterative cycles of deprotection of the N-terminal protecting group, followed by the coupling of the next protected amino acid (Phenylalanine, then Glycine). evitachem.compeptide.com
The formation of the amide (peptide) bond is the critical step in peptide synthesis and requires the activation of the carboxylic acid group of the incoming amino acid. A variety of coupling reagents have been developed to facilitate this reaction efficiently and minimize side reactions, particularly racemization. uni-kiel.de
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC or DIPC) are classic activators. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. acs.org However, this intermediate can rearrange into an inactive N-acylurea. To prevent this and reduce racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is almost always used in conjunction with carbodiimides. uni-kiel.deoup.com The DIPC/HOBt combination is widely used due to the soluble nature of the diisopropylurea by-product.
Aminium/Uronium Salts: These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, are highly efficient and have become the standard for many applications. peptide.com They react rapidly to form an activated ester, leading to fast coupling times and low levels of racemization, even for sterically hindered amino acids. peptide.comacs.org
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also very effective, particularly for difficult couplings. uni-kiel.depeptide.com
Organophosphorus Reagents: Propylphosphonic Anhydride (T3P) has been demonstrated as an efficient coupling reagent, particularly in solution-phase synthesis, where it generates water-soluble by-products, simplifying purification. nih.gov
| Coupling Reagent | Class | Key Features & Applications | Common Additive |
| DIPC | Carbodiimide | Commonly used, forms soluble urea (B33335) byproduct. peptide.com | HOBt |
| HATU | Aminium/Uronium Salt | Highly efficient, fast reaction times, low racemization. peptide.com | - |
| HBTU | Aminium/Uronium Salt | Efficient and widely used coupling reagent. peptide.com | HOBt |
| T3P® | Organophosphorus | Generates water-soluble byproducts, effective in solution and potentially SPPS. nih.gov | - |
| BOP | Phosphonium Salt | Non-hygroscopic, effective but can produce a carcinogenic byproduct. uni-kiel.de | - |
The choice of resin is critical as it determines the C-terminal functionality of the peptide and the conditions required for the final cleavage step. peptide.com For the synthesis of this compound with a free C-terminal carboxylic acid, several resins are suitable.
Wang Resin: This is a standard choice for Fmoc-based SPPS to produce C-terminal acid peptides. biotage.com The peptide is cleaved from the resin under strongly acidic conditions, typically using a high concentration of trifluoroacetic acid (TFA), which also removes most side-chain protecting groups simultaneously. biotage.combiotage.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive. peptide.com It allows the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA or acetic acid), which can leave acid-labile side-chain protecting groups intact if desired. biotage.com This feature is particularly useful for preparing protected peptide fragments for subsequent condensation in solution. peptide.com The steric bulk of the trityl linker also helps to prevent racemization during the loading of the first amino acid. biotage.com
Merrifield Resin: This is the classic resin used in Boc-based SPPS. peptide.com Cleavage requires very strong acids, most commonly anhydrous hydrogen fluoride (B91410) (HF). peptide.com
PAM Resin: Developed to be more stable to the repeated TFA treatments used for Boc deprotection than the Merrifield resin, PAM (phenylacetamidomethyl) resin also requires strong acid (HF) for final cleavage. peptide.com
The final cleavage cocktail typically includes TFA as the primary acid, along with scavengers like water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT) to capture reactive carbocations generated from the cleavage of protecting groups, thereby preventing modification of sensitive residues like tryptophan or methionine (though not present in this compound).
| Resin Type | Typical Strategy | C-Terminal Product | Cleavage Conditions |
| Wang Resin | Fmoc | Carboxylic Acid | High concentration TFA (e.g., 95%) biotage.com |
| 2-Chlorotrityl Resin | Fmoc | Carboxylic Acid | Mildly acidic (e.g., 1-3% TFA, Acetic Acid) biotage.com |
| Merrifield Resin | Boc | Carboxylic Acid | Strong acid (e.g., HF) peptide.com |
| PAM Resin | Boc | Carboxylic Acid | Strong acid (e.g., HF) peptide.com |
Two main orthogonal protection strategies dominate SPPS: Fmoc and Boc chemistry. americanpeptidesociety.org Orthogonality means that the N-terminal protecting group and the side-chain protecting groups are removed under different, non-interfering conditions. peptide.com
Fmoc Strategy: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary N-terminal protection. luxembourg-bio.com It is base-labile and is typically removed at each cycle using a solution of a secondary amine, such as piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). luxembourg-bio.comvaia.com Side-chain protecting groups (e.g., t-Butyl for Asp, Glu, Tyr; Boc for Lys) are acid-labile and remain intact until the final cleavage step with concentrated TFA. iris-biotech.de This strategy is known for its milder conditions for N-terminal deprotection and is the most widely used method today. americanpeptidesociety.orgnih.gov For this compound, only the N-terminus of each amino acid needs temporary protection during coupling, as the side chains of Glycine (B1666218), Phenylalanine, and Leucine are non-reactive.
Boc Strategy: The tert-butyloxycarbonyl (Boc) group is used for temporary N-terminal protection. americanpeptidesociety.org The Boc group is acid-labile and is removed at each step with a moderately strong acid, typically 25-50% TFA in dichloromethane (B109758) (DCM). peptide.compeptide.com Side-chain protecting groups are based on benzyl (B1604629) (Bzl) ethers/esters, which require a much stronger acid, anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step. peptide.com While historically significant, the repeated use of acid for deprotection and the harsh final cleavage conditions make it less common than the Fmoc strategy for routine synthesis. americanpeptidesociety.org
Solution-Phase Peptide Synthesis (LPPS/SolPPS) Techniques
Before the dominance of SPPS, all peptides were made using solution-phase synthesis (also known as classical synthesis). thieme-connect.de In this approach, the peptide is synthesized stepwise or by fragment condensation in a suitable organic solvent. After each step, the product must be purified, often by extraction, precipitation, or chromatography, to remove unreacted starting materials and by-products. ekb.eg
While more labor-intensive than SPPS for long peptides, solution-phase synthesis is highly scalable and remains important for the large-scale industrial production of shorter peptides. thieme-connect.de A key challenge is the potential for decreased solubility of the growing peptide chain in organic solvents. thieme-connect.de
Recent advancements have aimed to combine the benefits of both methods. Liquid-Phase Peptide Synthesis (LPPS) utilizes a soluble polymer support, allowing the peptide to remain in solution for reactions but enabling precipitation for purification. nih.gov A study on the synthesis of Leu-Enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) demonstrated the efficacy of T3P® as a coupling reagent in solution-phase synthesis (SolPPS) using either N-Boc or N-Fmoc protected amino acids. nih.gov The reactions were fast, efficient, and generated water-soluble by-products, simplifying the workup. nih.gov Another approach, Group-Assisted Purification (GAP) chemistry, uses a temporary auxiliary group to facilitate purification without chromatography. nih.gov
Directed Synthesis of this compound Derivatives and Analogs
The synthesis of analogs of this compound involves the introduction of non-standard or modified amino acids to probe structure-activity relationships or enhance properties like enzymatic stability. researchgate.net
Peptidomimetics are compounds that mimic the structure and function of a natural peptide but with modified backbones or side chains. researchgate.net These modifications can confer resistance to enzymatic degradation or constrain the peptide into a specific bioactive conformation. nih.gov
A notable example relevant to the Gly-Phe sequence is the synthesis of a Leu-enkephalin peptidomimetic where the amide bond between Glycine and Phenylalanine was replaced by a fluoroalkene isostere (–(Z)CF=CH–). researchgate.net The key building block, Fmoc-Gly-Ψ[(Z)CF=CH]-Phe-OH, was synthesized via a multi-step solution-phase route and then incorporated into the peptide sequence using standard Fmoc-based SPPS on a 2-chlorotrityl resin. researchgate.net This demonstrates a hybrid approach where a complex, modified dipeptide unit is prepared in solution and then utilized in solid-phase synthesis. Other modifications can include N-methylated amino acids, β-amino acids, or replacing entire residues with heterocyclic scaffolds to mimic peptide turns. researchgate.netnih.gov
Cyclization and Stapling Strategies for Peptide Constraint
The therapeutic potential of linear peptides such as this compound can be limited by their conformational flexibility and susceptibility to enzymatic degradation. frontiersin.org To overcome these limitations, medicinal chemists employ strategies to introduce conformational constraints, which can enhance proteolytic stability, improve receptor affinity and selectivity, and increase bioavailability. nih.govrsc.orgnih.gov Cyclization and stapling are two prominent techniques used to rigidify the peptide backbone and stabilize specific secondary structures. nih.govrsc.org
Peptide Cyclization
Cyclization involves forming a covalent bond between two points of a linear peptide precursor to create a macrocyclic structure. This can be achieved through several chemical approaches, including head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages.
Head-to-Tail Cyclization (Lactamization): This is the most direct method of macrocyclization, forming an amide (lactam) bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. rsc.org The reaction is typically performed in solution under high-dilution conditions to favor the intramolecular reaction over intermolecular oligomerization. nih.gov However, for peptides shorter than seven residues, challenges such as cyclodimerization and epimerization at the C-terminus can arise. nih.gov The choice of coupling reagents and the specific amino acids at the cyclization junction are critical for achieving high yields. nih.gov Bio-inspired methods, such as converting the C-terminal carboxylate to a highly reactive acyl azide (B81097) or thioester, can facilitate rapid cyclization under mild conditions. acs.orgresearchgate.net
Side-Chain Cyclization: This strategy involves forming a bridge between the side chains of two amino acid residues within the peptide sequence. A common approach is the formation of a lactam bridge between the side chains of an acidic amino acid (e.g., Aspartic acid, Glutamic acid) and a basic amino acid (e.g., Lysine). nih.gov Another robust method is the formation of a thioether linkage, which can be created by reacting the thiol group of a Cysteine residue with an electrophilic group, such as a bromoacyl group attached to the N-terminus or another side chain. researchgate.net Thioether bonds are chemically stable and resistant to proteolysis. researchgate.net
Modern Ligation Techniques: Advanced methods like Native Chemical Ligation (NCL) and click chemistry offer highly efficient and chemoselective ways to cyclize peptides. rsc.org NCL involves the reaction between a peptide with a C-terminal thioester and another with an N-terminal Cysteine, forming a native peptide bond. rsc.orgresearchgate.net Azide-alkyne cycloaddition, a "click" reaction, provides a powerful tool for creating triazole-bridged cyclic peptides by incorporating azide- and alkyne-bearing unnatural amino acids into the linear precursor. rsc.orgnih.gov
| Strategy | Linkage Type | Description | Key Reagents / Conditions | Reference |
|---|---|---|---|---|
| Head-to-Tail Lactamization | Amide Bond | Forms a cyclic peptide by linking the N-terminus to the C-terminus. | Coupling reagents (e.g., HATU, DIC), high dilution. | nih.gov |
| Thioether Ligation | Thioether Bond | Creates a stable bridge between a Cysteine thiol and an electrophile (e.g., bromoacetyl group). | Reaction between Cys and an alkyl halide in solution or on-resin. | rsc.orgresearchgate.net |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Triazole Ring | A highly efficient reaction between an azide and an alkyne functional group incorporated into amino acid side chains. | Copper(I) catalyst for CuAAC. | rsc.orgnih.gov |
| Native Chemical Ligation (NCL) | Amide Bond | Reaction between a C-terminal thioester and an N-terminal Cysteine to form a native peptide bond at the ligation site. | Peptide thioester, N-terminal Cysteine, aqueous buffer. | researchgate.net |
Peptide Stapling
Peptide stapling is a specialized form of macrocyclization designed to reinforce a specific secondary structure, most often an α-helix. rsc.orged.ac.uk The "staple" acts as a covalent brace, locking the peptide into its bioactive conformation, which can lead to enhanced target binding, improved proteolytic resistance, and increased cell permeability. nih.govnih.gov
Hydrocarbon Stapling: This is the most widely recognized stapling technique, pioneered by Verdine and Grubbs. rsc.org It involves incorporating two unnatural, olefin-bearing amino acids (e.g., α-methyl, α-alkenyl amino acids) into the peptide sequence, typically at positions i and i+4 or i and i+7 to span one or two turns of an α-helix, respectively. nih.gov The hydrocarbon staple is then formed via ring-closing metathesis (RCM) using a ruthenium catalyst. rsc.org The resulting all-hydrocarbon bridge enhances the peptide's helicity and hydrophobicity. nih.gov
Lactam and Thioether Stapling: Similar to cyclization strategies, lactam and thioether bridges can be used to staple peptides. rsc.org A lactam staple can be formed between the side chains of residues like Lysine and Aspartic acid. Thioether staples are often formed by reacting two Cysteine residues with a bifunctional alkyl halide linker. nih.gov These approaches are considered two-component stapling techniques, as they require an external linker molecule to bridge the two side chains. rsc.org
Click Stapling: The versatility of click chemistry has also been applied to peptide stapling. By incorporating two azide-containing unnatural amino acids, a staple can be formed using a bifunctional alkyne linker in a double-click reaction. nih.gov This method offers rapid and efficient staple formation with high yields.
| Technique | Staple Linkage | Required Residues / Linker | Typical Placement | Reference |
|---|---|---|---|---|
| Hydrocarbon Stapling | Alkene/Alkane | Two olefin-bearing unnatural amino acids. | i, i+4 or i, i+7 | rsc.orgnih.gov |
| Lactam Stapling | Amide Bond | e.g., Lysine and Aspartic Acid/Glutamic Acid. | i, i+4 or i, i+7 | rsc.orged.ac.uk |
| Thioether Stapling (Two-Component) | Thioether | Two Cysteine residues and a bifunctional alkyl halide linker. | i, i+4 or i, i+7 | nih.gov |
| Click Stapling (Two-Component) | Bis-triazole | Two azide-containing unnatural amino acids and a bifunctional alkyne linker. | i, i+4 or i, i+7 | nih.gov |
Advanced Analytical Characterization of H Gly Phe Leu Oh
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of peptides, offering detailed insights into atomic connectivity, conformation, and the local environment of specific residues.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution. For a peptide like H-Gly-Phe-Leu-OH, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a complete assignment of its atomic signals and to confirm its amino acid sequence. emerypharma.com
1D-NMR: One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each atom. The ¹H NMR spectrum reveals the number of different types of protons and their integrations correspond to the number of protons of each type. Chemical shifts are indicative of the local electronic environment, while splitting patterns (multiplicities) arise from scalar couplings between neighboring protons, providing connectivity information. emerypharma.com The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The chemical shifts of the alpha-carbons (Cα) and carbonyl carbons (C=O) are particularly sensitive to the peptide's secondary structure. nih.govmsu.eduresearchgate.net For a short, flexible peptide like this compound, the chemical shifts are expected to be close to their "random coil" values. researchgate.netuzh.ch
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in an aqueous solution. These values are typical ranges based on data for amino acids in small peptides and can vary with solvent, pH, and temperature. researchgate.netuzh.chnih.gov
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Glycine (B1666218) (Gly) | NH | ~8.3 | - |
| Hα | ~3.9 | ~43.0 | |
| C=O | - | ~173 | |
| Phenylalanine (Phe) | NH | ~8.1 | - |
| Hα | ~4.6 | ~55.5 | |
| Hβ | ~3.1, ~2.9 | ~38.0 | |
| Aromatic (Hδ, Hε, Hζ) | ~7.2-7.3 | ~127-136 | |
| C=O | - | ~174 | |
| Leucine (B10760876) (Leu) | NH | ~8.0 | - |
| Hα | ~4.3 | ~53.1 | |
| Hβ | ~1.7 | ~41.5 | |
| Hγ | ~1.6 | ~25.0 | |
| Hδ (CH3) | ~0.9 | ~22.0, ~23.0 | |
| C=O (COOH) | - | ~177 |
2D-NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning these signals and confirming the peptide sequence. nih.gov
COSY (Correlated Spectroscopy): This experiment reveals through-bond proton-proton couplings, typically over two to three bonds. It is used to identify the spin systems of individual amino acid residues by connecting the amide proton (NH) to the alpha-proton (Hα), and then to the side-chain protons (Hβ, Hγ, etc.). emerypharma.comuzh.ch
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations along the entire spin system of an amino acid, showing correlations between an amide proton and all other protons in that same residue. uzh.ch This is particularly useful for identifying complex side chains like Leucine.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. For a small peptide, ROESY is often preferred. Sequential assignment is achieved by observing a NOE/ROE between the amide proton of one residue (e.g., Phe) and the alpha-proton of the preceding residue (e.g., Gly), confirming the Gly-Phe peptide bond. nih.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a highly sensitive technique for analyzing the secondary structure of peptides and proteins in solution. springernature.comnottingham.ac.uk
The CD spectrum is typically measured in two regions:
Far-UV Region (190-250 nm): This region is dominated by the absorption of the peptide backbone amide bonds. The shape and magnitude of the CD spectrum in this region are characteristic of different types of secondary structures (α-helix, β-sheet, random coil). For this compound, a short and flexible tripeptide, the spectrum is expected to be dominated by a strong negative band near 200 nm, which is characteristic of a random coil or disordered conformation. springernature.com
Near-UV Region (250-340 nm): This region is sensitive to the environment of aromatic amino acid side chains. springernature.com The Phenylalanine residue in this compound will produce a signal in this region, typically with fine structure between 255 and 270 nm. mdpi.com The sign and intensity of these peaks are sensitive to the local conformational constraints and tertiary structure, though in a small, flexible peptide, the signal will be less constrained than in a folded protein. springernature.commdpi.com
Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment of fluorescent chromophores. unito.it Of the three amino acids in the peptide, only Phenylalanine (Phe) has significant intrinsic fluorescence. springernature.comnih.gov While less fluorescent than Tryptophan or Tyrosine, the fluorescence of Phe can still be used as a probe. researchgate.net
The analysis involves measuring the fluorescence emission spectrum after excitation at a specific wavelength. Changes in the emission maximum (λ_em) and quantum yield can indicate alterations in the local environment of the Phe residue, such as changes in solvent polarity or interactions with quenching agents. unito.itnih.gov
Interactive Table 2: Typical Fluorescence Properties of the Phenylalanine Residue.
| Parameter | Typical Value |
|---|---|
| Excitation Maximum (λ_ex) | ~257 nm |
| Emission Maximum (λ_em) | ~282 nm |
| Quantum Yield | ~0.04 |
Mass Spectrometry (MS) for Purity and Identity Confirmation
Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and sequence of peptides with high accuracy and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. greyhoundchrom.com For this compound, a reversed-phase HPLC method would first be used to separate the peptide from any impurities, such as unreacted amino acids or deletion sequences from synthesis. The retention time provides a characteristic value for the peptide under specific chromatographic conditions.
The eluent from the LC is then directed into the mass spectrometer. Tandem mass spectrometry (MS/MS) is employed for definitive structural confirmation. chromatographyonline.com In this process, the parent ion corresponding to the protonated peptide ([M+H]⁺) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). This fragmentation occurs preferentially at the peptide bonds, generating a series of characteristic b- and y-ions. The detection of a complete or near-complete series of these fragment ions confirms the amino acid sequence. chromatographyonline.com
Interactive Table 3: Predicted Monoisotopic m/z Values for Major Fragment Ions of this compound. Calculations are for singly charged ions.
| Ion Type | Sequence Fragment | Calculated m/z | Ion Type | Sequence Fragment | Calculated m/z |
|---|---|---|---|---|---|
| b₁ | G | 58.04 | y₁ | L | 132.10 |
| b₂ | GF | 205.09 | y₂ | FL | 280.16 |
| b₃ | GFL | 318.18 | y₃ | GFL | 337.18 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, non-volatile molecules like peptides. nih.govnih.gov It transfers ions from solution into the gas phase with minimal fragmentation. ESI-MS is used to determine the molecular weight of the intact peptide with very high precision.
For this compound, the analysis would typically be performed in positive ion mode, detecting the protonated molecular ion [M+H]⁺. Adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. researchgate.net High-resolution mass spectrometry can measure the mass with enough accuracy (typically to within 5 ppm) to confirm the elemental composition of the peptide, providing strong evidence of its identity.
Interactive Table 4: Predicted m/z Values for this compound in ESI-MS. Based on the molecular formula C₁₇H₂₅N₃O₄.
| Parameter/Ion | Calculated Value (m/z) |
|---|---|
| Monoisotopic Mass | 335.1845 |
| [M+H]⁺ | 336.1918 |
| [M+Na]⁺ | 358.1737 |
| [M+K]⁺ | 374.1477 |
Liquid Secondary Ion Mass Spectrometry (LSIMS)
Liquid Secondary Ion Mass Spectrometry (LSIMS) is a powerful soft ionization technique used for the mass analysis of non-volatile and thermally fragile molecules, such as peptides. nih.govnottingham.ac.uk This method is particularly advantageous for the characterization of chemically synthesized peptides like this compound, allowing for accurate molecular weight determination from small sample quantities, typically in the picomole to nanomole range. nih.gov In LSIMS, the sample is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of primary ions (e.g., Cs⁺ or Ga⁺). nottingham.ac.uk This process causes the desorption and ionization of sample molecules, primarily yielding protonated molecular ions [M+H]⁺.
For this compound, LSIMS analysis provides a precise mass-to-charge ratio (m/z) for the protonated molecule, confirming its elemental composition. The technique is also instrumental in verifying the integrity of the peptide by comparing the experimental isotopic cluster distribution with the theoretically calculated pattern. nih.gov
A key feature of LSIMS is the generation of fragment ions through collision-induced dissociation, which provides valuable sequence information. nih.govdtic.mil The fragmentation of the peptide backbone typically occurs at the amide bonds, leading to the formation of characteristic ion series, most notably b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be deduced. For this compound, the LSIMS spectrum would be expected to show a prominent [M+H]⁺ ion and a series of fragment ions that confirm the Gly-Phe-Leu sequence.
Table 1: Theoretical LSIMS Fragmentation Data for this compound This table presents the calculated monoisotopic m/z values for the primary fragment ions expected during the LSIMS analysis of this compound.
| Ion Type | Sequence | Formula | Calculated m/z |
| [M+H]⁺ | Gly-Phe-Leu | C₁₇H₂₆N₃O₄⁺ | 336.19 |
| b₁ | Gly | C₂H₄NO⁺ | 58.03 |
| b₂ | Gly-Phe | C₁₁H₁₃N₂O₂⁺ | 205.10 |
| y₁ | Leu | C₆H₁₄NO₂⁺ | 132.10 |
| y₂ | Phe-Leu | C₁₅H₂₃N₂O₃⁺ | 295.17 |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable for the purification of synthetic peptides and for the analysis of their purity. The combination of high-performance liquid chromatography (HPLC) with mass spectrometry is highly beneficial for detecting and identifying impurities that may have only slight structural differences from the target peptide. nih.gov
High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. nih.gov Among its various modes, Reversed-Phase HPLC (RP-HPLC) is the most powerful and widely used for peptide separations due to its high efficiency and resolving power. thermofisher.com RP-HPLC can effectively separate peptides that differ by even a single amino acid. thermofisher.com
The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically silica (B1680970) particles chemically modified with alkyl chains, such as C8 or C18) and a polar mobile phase. nih.gov Peptides are introduced into the column and are eluted in order of increasing molecular hydrophobicity; more hydrophobic peptides are retained longer on the column. nih.gov The separation of this compound is achieved by using a gradient of an organic solvent, such as acetonitrile (B52724), mixed with water. An ion-pairing agent, commonly trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by neutralizing the charges on the peptide.
The analysis of this compound by RP-HPLC would involve injecting the sample onto a C18 column and applying a linear gradient of increasing acetonitrile concentration. The peptide's retention time under these defined conditions serves as a key identifier and a measure of its purity.
Table 2: Illustrative RP-HPLC Parameters for this compound Analysis This table outlines a typical set of conditions for the analytical RP-HPLC of this compound.
| Parameter | Value/Description |
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Expected Retention Time | ~15-20 minutes |
Conformational Analysis and Structural Dynamics of H Gly Phe Leu Oh
Theoretical and Computational Approaches to Conformational Studies
Computational methods are powerful tools for exploring the vast conformational landscape of peptides at an atomic level. These approaches provide insights that can be difficult to obtain through experimental means alone.
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, offering a window into the structural dynamics and stability of peptides like H-Gly-Phe-Leu-OH and its parent, Leu-enkephalin. longdom.org These simulations model the interactions between atoms using force fields such as AMBER and ECEPP. longdom.orgmpg.de
Studies on Leu-enkephalin, which contains the Gly-Phe-Leu sequence, have shown that the peptide exists in multiple conformational states, including both bent and extended forms. researchgate.netresearchgate.net In aqueous solutions, MD simulations reveal that Leu-enkephalin can adopt folded structures stabilized by intramolecular hydrogen bonds, often featuring characteristic β-bends. researchgate.net For instance, simulations of zwitterionic Leu-enkephalin in water identified a folded structure with double β-bends as a preferred conformation. researchgate.net The solvent plays a crucial role, with water bridging interactions being decisive for maintaining compact, folded structures. researchgate.net
MD simulations have also been employed to investigate the self-assembly properties of related peptide fragments. For the Phe-Leu dipeptide, a core component of the tripeptide, all-atom MD simulations in aqueous solution predicted a fully repulsive potential of mean force (PMF), indicating a very weak tendency for self-assembly. eie.gr This suggests that the this compound tripeptide is likely to remain well-dispersated in solution. eie.gr
Table 1: Selected Molecular Dynamics Simulation Studies on Leu-Enkephalin and Related Fragments
| Peptide Studied | Simulation Focus | Key Findings | Reference(s) |
|---|---|---|---|
| Leu-enkephalin | Conformational dynamics in water | Observation of a β-turn transition; role of water bridging in stabilizing compact structures. | researchgate.netresearchgate.net |
| Leu-enkephalin | Osmolyte effects on solution conformation | Investigation of how small molecules in the solvent affect peptide folding. | researchgate.net |
| Phe-Leu dipeptide | Self-assembly propensity in water | Weak propensity for self-assembly; fully repulsive potential of mean force. | eie.gr |
Quantum mechanical (QM) calculations provide a higher level of theoretical accuracy for determining the energies of different peptide conformations. Methods like Density Functional Theory (DFT) are frequently used to refine structures obtained from molecular mechanics or to compare the relative stability of different conformers. mpg.deresearchgate.net
For Leu-enkephalin, extensive conformational searches have been performed using empirical potential energy functions like ECEPP (Empirical Conformational Energy Program for Peptides). acs.orgnih.gov These searches generate a multitude of possible structures, which are then energy-minimized. One study generated over 700,000 initial structures for neutral Leu-enkephalin by combining the low-energy conformers of each constituent amino acid. acs.org Subsequent optimization using the ECEPP3 force field yielded 2,633 local minima, highlighting the complexity of the peptide's energy landscape. acs.org
Further refinement of these structures using DFT calculations (e.g., with functionals like B3LYP or PBE) helps to identify the most stable conformations. mpg.deacs.org For neutral Leu-enkephalin in the gas phase, the lowest energy structure was found to be a folded conformation with a βII'-bend-like motif at the Gly3-Phe4 sequence. researchgate.net QM/MM (Quantum Mechanics/Molecular Mechanics) studies, which treat a critical part of the system with QM and the rest with MM, have also been used to investigate the hydrolysis of Leu-enkephalin in an enzyme active site, demonstrating the power of these methods in complex biological environments. rsc.org
Table 2: Summary of Quantum Mechanical Calculation Approaches
| Method | Application | Peptide | Key Insight | Reference(s) |
|---|---|---|---|---|
| ECEPP Force Field | Conformational search and energy minimization | Leu-enkephalin | Identified thousands of low-energy conformers, with folded β-bend structures being most stable. | acs.orgnih.govnih.gov |
| DFT (B3LYP, M06-2X) | Reoptimization of structures and frequency calculations | Leu-enkephalin, K+-tagged peptides | Refined energies of conformers; predicted vibrational spectra to compare with experiments. | mpg.deresearchgate.net |
| DFT (PBE) with CASTEP | Geometry optimization in periodic boundary conditions (solid state) | Leu-enkephalin | Refined crystal structures and analyzed solid-state conformations. | acs.org |
In silico modeling encompasses the broad range of computational techniques used to construct and analyze molecular models. The process for a peptide like this compound typically begins with building initial structures, which can be linear, bent, or derived from known protein fragments. researchgate.net These starting structures are then subjected to conformational searches and energy minimization using force fields like ECEPP or AMBER. mpg.deacs.org
The goal is to identify a set of low-energy conformers that are likely to be populated under given conditions. For Leu-enkephalin, this approach has consistently pointed to a preference for folded, β-bend structures, particularly involving the Gly-Gly-Phe or Gly-Phe-Leu segments. acs.orgnih.gov These models are crucial for generating hypotheses that can be tested experimentally and for providing a structural basis to interpret biological activity data.
Experimental Determination of Solution Conformations
While computational methods predict possible conformations, experimental techniques are required to determine the actual structures populated in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Studies on Leu-enkephalin in dimethyl sulfoxide (B87167) (DMSO) solution have provided detailed insights into its conformational preferences. nih.gov Using techniques such as the measurement of temperature coefficients of amide protons and nuclear Overhauser effects (NOEs), researchers have concluded that Leu-enkephalin predominantly adopts a folded structure. nih.govpsu.edu Specifically, a type I or II' β-bend involving the Gly3-Phe4 sequence is suggested, which is stabilized by a hydrogen bond between the carbonyl group of Gly2 and the amide proton of Leu5. nih.gov
It is understood that a flexible peptide in solution does not exist as a single rigid structure but rather as a dynamic equilibrium of multiple, interconverting conformations, often referred to as microstates. nih.gov The experimentally measured NMR parameters, such as NOEs, represent an average over the contributions of all populated microstates. nih.gov Therefore, sophisticated methods have been developed to calculate the weighted averages of these parameters from a set of computationally generated low-energy structures and compare them with experimental data to derive a representative ensemble of solution conformations. nih.gov
Structure-Activity Relationship (SAR) Studies through Conformational Analysis
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure and conformation of a molecule to its biological activity. For peptides like this compound, whose parent molecule Leu-enkephalin is an opioid receptor ligand, SAR is crucial for designing new analogues with improved properties. biorxiv.organnualreviews.org
The conformational flexibility of linear peptides is a key determinant of their biological activity. nih.gov The ability to adopt a specific "bioactive" conformation to fit into a receptor's binding pocket is essential. The Phe-Leu motif is present in several endogenous neuropeptides and is a component of peptide drugs that act as proteasome inhibitors. eie.gr
SAR studies on Leu-enkephalin have shown that the Phe4 residue is critical for modulating potency and selectivity for opioid receptors. biorxiv.org The spatial orientation of the aromatic side chain of Phenylalanine and the aliphatic side chain of Leucine (B10760876), which is dictated by the backbone conformation (e.g., a β-bend), directly influences receptor binding. The more flexible nature of linear peptides, compared to cyclic ones, can allow them to adapt to the binding pockets of multiple receptors. nih.gov The presence of certain amino acids, including Phe and Leu, has been reported to enhance the biological activities of peptides. core.ac.uk Understanding the conformational preferences of the this compound backbone is therefore a critical step in predicting how modifications to this sequence will impact its potential biological function.
Molecular Interactions and Biochemical Activity of H Gly Phe Leu Oh
Enzyme Modulation and Inhibition Mechanisms
H-Gly-Phe-Leu-OH and peptides containing this motif have been shown to interact with a range of peptidases, influencing their activity. These interactions are crucial in understanding the metabolic fate and potential physiological roles of this tripeptide.
The primary enzyme targets for this compound are peptidases, which are enzymes that cleave peptide bonds. Studies have identified several peptidases that can hydrolyze peptides containing the Gly-Phe-Leu sequence. For instance, in mutants of Lactococcus lactis, the degradation of Gly-Phe-Leu was found to be carried out by the general aminopeptidases PepN and PepC scispace.com. The degradation of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) by rat striatal synaptosomal membranes involves cleavage at the Gly-Phe bond, a process inhibited by the enkephalinase inhibitor Thiorphan nih.gov. This suggests that enkephalin-degrading enzymes can recognize and cleave the peptide bond within the Gly-Phe-Leu sequence. Furthermore, a tripeptidase from Lactococcus lactis has been shown to hydrolyze Gly-Phe-Leu asm.org.
Angiotensin-Converting Enzyme (ACE): The tripeptide sequence at the C-terminus of a peptide is a significant determinant of its ability to bind to and inhibit ACE core.ac.uk. ACE generally shows a preference for substrates and competitive inhibitors that have hydrophobic amino acid residues at the three C-terminal positions core.ac.uk. While this compound itself has not been extensively studied as a potent ACE inhibitor, longer peptides containing this C-terminal sequence have been investigated. For example, peptides derived from squid gelatin, such as Gly-Phe-Leu-Gly-Pro-Arg, have demonstrated ACE inhibitory activity researchgate.net. The presence of hydrophobic residues like Phenylalanine and Leucine (B10760876) at the C-terminus is considered favorable for ACE inhibition nih.gov. However, the affinity of Leu-enkephalin for ACE is relatively low, with inhibition observed only at high substrate concentrations nih.gov.
Dipeptidyl Peptidase III (DPP-III): this compound has been identified as an inhibitor of Dipeptidyl Peptidase III (DPP-III), an enzyme involved in the degradation of enkephalins tandfonline.comtandfonline.com. In a study on goat brain DPP-III, Gly-Phe-Leu at a concentration of 0.5 mM inhibited the enzyme's activity by 79% tandfonline.com. DPP-III is known to cleave dipeptides from the N-terminus of its substrates and shows a preference for oligopeptides with hydrophobic residues tandfonline.com.
There is currently limited specific information available in the reviewed literature regarding the direct interaction of this compound with urokinase, plasmin, or plasminogen activator.
Detailed kinetic studies providing specific inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound are not extensively reported in the available literature. However, some studies on related peptides provide insights into its potential inhibitory activity. For peptides inhibiting DPP-III, while a direct Ki for this compound is not provided, it is noted that its inhibitory effect is less than 60% at the tested concentration, whereas other, longer peptides show inhibition of over 90% tandfonline.comtandfonline.com.
The following table summarizes the inhibitory effects of peptides containing the Gly-Phe-Leu sequence on various enzymes as reported in the literature.
| Enzyme | Peptide | Concentration | % Inhibition | Source |
| Dipeptidyl Peptidase III (DPP-III) | Gly-Phe-Leu | 0.5 mM | 79% | tandfonline.com |
Receptor Binding and Ligand-Receptor Interactions
The interaction of this compound with receptors is primarily discussed in the context of its relationship to Leu-enkephalin, an endogenous opioid peptide.
Opioid Receptors: Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous agonist for opioid receptors, with a preference for the delta-opioid receptor (δOR) over the mu-opioid receptor (μOR) biorxiv.orgnih.gov. The N-terminal tyrosine residue of enkephalins is crucial for their high-affinity binding to opioid receptors ias.ac.in. Since this compound lacks this critical tyrosine residue, it is expected to have very low affinity and potency at opioid receptors. Studies on enkephalin analogues have consistently demonstrated that the removal or replacement of the N-terminal tyrosine leads to a significant loss of biological activity ias.ac.in. For instance, a cyclic analogue of Leu-enkephalin, H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-), showed high potency, underscoring the importance of the tyrosine residue in a constrained conformation pnas.org.
There is no direct evidence in the reviewed literature to suggest any significant interaction of this compound with dopamine (B1211576) D2 or acetylcholine (B1216132) receptors.
The affinity of ligands for opioid receptors is typically determined through radioligand binding assays biorxiv.orgmdpi.compnas.org. These assays involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (e.g., [3H]DPDPE for δOR or [3H]DAMGO for μOR) in the presence of varying concentrations of the unlabeled test compound (in this case, this compound) biorxiv.orgmdpi.com. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated, which is an indicator of the ligand's binding affinity.
The following table outlines the key components of a typical radioligand binding assay for opioid receptors.
| Assay Component | Description | Example |
| Receptor Source | Cell membranes expressing the target opioid receptor subtype. | Guinea pig brain membranes, HEK cells expressing δOR or μOR mdpi.compnas.org |
| Radioligand | A radioactively labeled ligand with high affinity and selectivity for the target receptor. | [3H]DPDPE for δOR, [3H]DAMGO for μOR biorxiv.orgmdpi.com |
| Test Compound | The unlabeled ligand whose binding affinity is being determined. | This compound |
| Incubation | The components are mixed and incubated to allow for binding to reach equilibrium. | 90 minutes at room temperature biorxiv.orgmdpi.com |
| Separation | Bound and free radioligand are separated. | Filtration over a GF-B filter plate biorxiv.orgmdpi.com |
| Detection | The amount of bound radioactivity is quantified. | Scintillation counting pnas.org |
Modulation of Cellular Signaling Pathways
The ability of this compound to modulate cellular signaling pathways is likely limited due to its probable low receptor affinity. However, studies on peptides containing this sequence suggest potential indirect effects.
Peptides containing the Gly-Phe-Leu sequence have been shown to influence cellular processes. For example, a study on collagen-derived peptides from iris squid skin, including Gly-Pro-Leu-Gly-Leu-Leu-Gly-Phe-Leu, demonstrated that these peptides could promote the proliferation of fibroblast cells nih.gov. This proliferative effect was found to be mediated by the acceleration of the PI3K/AKT and Ras/RAF/MAPK signaling pathways nih.gov.
Furthermore, modifications to the Phe4 residue in Leu-enkephalin have been shown to produce analogues with distinct signaling profiles, affecting cAMP production and β-arrestin 2 recruitment at both δOR and μOR nih.gov. This highlights that even subtle changes to the core structure of a peptide can influence its interaction with receptors and subsequent downstream signaling events. While this compound itself was not the primary focus of this study, it underscores the principle that peptide fragments can potentially interact with signaling components, although likely with much lower potency than the full, native peptide.
Interactions with Biological Macromolecules and Membranes
The tripeptide this compound, composed of glycine (B1666218), phenylalanine, and leucine, engages in a variety of interactions with biological macromolecules and membranes, primarily driven by the physicochemical properties of its constituent amino acid residues. These interactions are fundamental to its potential biological activities and are a subject of scientific investigation. The hydrophobic nature of the phenylalanine and leucine side chains, combined with the conformational flexibility imparted by the glycine residue, dictates its behavior in biological systems.
The interaction of peptides with proteins is a cornerstone of numerous cellular processes, including signaling and regulation. smolecule.com Proteins can bind to short peptide sequences through various recognition motifs, such as grooves, pockets, or surface interactions. nih.gov The binding is often mediated by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For this compound, interactions with proteins are largely governed by its hydrophobic residues. The phenylalanine (Phe) and leucine (Leu) side chains can insert into hydrophobic pockets on a protein's surface, displacing water molecules and leading to a thermodynamically favorable interaction. wikipedia.org The strength of these hydrophobic interactions is significant, with the Phe-Phe interaction being particularly strong. mdpi.com The glycine (Gly) residue, lacking a side chain, provides conformational flexibility to the peptide backbone, allowing it to adopt a shape that is complementary to the protein's binding site. wikipedia.org While specific protein targets for this compound are not extensively documented in isolation, peptides with similar hydrophobic sequences are known to participate in protein-protein interactions, often forming part of a larger protein's binding interface. smolecule.com The recognition can be highly specific, with the peptide adopting conformations like β-turns or extended structures to fit into the protein's binding site. nih.gov
| Interaction Type | Mediating Residues | Significance in this compound |
| Hydrophobic Interactions | Phenylalanine (Phe), Leucine (Leu) | The bulky, nonpolar side chains of Phe and Leu can fit into hydrophobic cavities on protein surfaces, acting as a primary driver for binding. wikipedia.orgmdpi.com |
| Hydrogen Bonding | Peptide Backbone (NH and C=O groups) | The amide and carbonyl groups of the peptide backbone can form hydrogen bonds with polar residues on a protein surface, contributing to binding affinity and specificity. |
| Van der Waals Forces | All residues | These short-range forces contribute to the overall stability of the peptide-protein complex. |
| Conformational Adaptability | Glycine (Gly) | The flexibility of the Gly residue allows the peptide to adopt an optimal conformation for binding to a specific protein target. wikipedia.org |
The interaction between peptides and lipid bilayers is crucial for many biological functions, from antimicrobial activity to hormone signaling. nih.gov Peptides can interact with membranes superficially or insert themselves into the hydrophobic core, potentially disrupting the bilayer structure. nih.gov The composition of the peptide, particularly its balance of hydrophobic and hydrophilic residues, determines the nature of this interaction. nih.gov
This compound, with its C-terminal carboxylate and N-terminal amine, possesses amphipathic character, but its behavior is dominated by the large hydrophobic side chains of phenylalanine and leucine. These residues promote the peptide's association with the lipid bilayer to minimize their exposure to the aqueous environment. wikipedia.org Molecular dynamics simulations of other hydrophobic peptides show that side chains can act as "molecular anchors," initiating contact with the membrane and facilitating insertion. ethz.ch The peptide is likely to position itself at the polar/apolar interface between the lipid headgroups and the acyl tails. ethz.ch Studies on similar hydrophobic peptides show they can increase the disorder of the lipid acyl chains within the bilayer. nih.govmdpi.com This perturbation can alter membrane fluidity and permeability. The initial interaction is often electrostatic, between the peptide's terminal charges and the lipid headgroups, followed by hydrophobic insertion driven by the Phe and Leu residues. mdpi.com
| Interaction Phase | Description | Role of this compound Residues |
| Adsorption | Initial electrostatic attraction and association with the membrane surface. | The terminal amino and carboxyl groups may interact with charged or polar lipid headgroups. |
| Anchoring & Insertion | The peptide begins to penetrate the bilayer, led by its hydrophobic components. | The hydrophobic side chains of Phenylalanine and Leucine act as anchors, driving the peptide into the nonpolar core of the membrane to escape the aqueous phase. wikipedia.orgethz.ch |
| Perturbation | The presence of the peptide within the bilayer alters the lipid packing and dynamics. | The bulky Phe and Leu side chains can create disorder among the lipid acyl chains, potentially increasing membrane fluidity. nih.govmdpi.com |
Synthetic receptors are molecules designed to bind specific guests with high affinity and selectivity, mimicking natural recognition processes. nih.govunifi.it Cucurbiturils, a class of macrocyclic host molecules, are particularly adept at binding peptides in aqueous solutions. nih.gov
Cucurbit nih.govuril (Q7), for instance, has a hydrophobic cavity and carbonyl-lined portals that are ideal for recognizing peptides with an N-terminal aromatic residue, such as phenylalanine. nih.gov The receptor encapsulates the hydrophobic side chain of the Phe residue within its cavity, while the positively charged N-terminus of the peptide interacts favorably with the portal oxygens. This results in a highly stable and selective complex. nih.gov Research has demonstrated that Q7 can bind to the N-terminal phenylalanine of human insulin (B600854) with high affinity (Ka = 1.5 × 10^6 M⁻¹), showcasing the effectiveness of this recognition motif. nih.gov Given that this compound possesses a glycine spacer next to an N-terminal phenylalanine (after potential cleavage of the Gly-Phe bond) or simply presents a prominent Phe residue, it is a strong candidate for recognition by cucurbiturils and other synthetic receptors designed with hydrophobic pockets, like pyrene-based cages. nih.govkiku.dk
| Synthetic Receptor Class | Recognition Principle | Relevance to this compound |
| Cucurbit[n]urils | Encapsulation of hydrophobic/aromatic side chains within a macrocyclic cavity, coupled with electrostatic interactions at the portals. | The Phenylalanine side chain is an ideal guest for the cavity of Cucurbit nih.govuril, suggesting a strong potential for selective binding. nih.gov |
| Cyclodextrins | Inclusion of hydrophobic guest molecules within a truncated cone-shaped oligosaccharide macrocycle. | The hydrophobic Phe and Leu side chains could be encapsulated by cyclodextrins, particularly β-cyclodextrin. |
| Pyrene-based Cages | Stacking and CH–π interactions between the receptor's aromatic surfaces and the guest molecule. | These synthetic lectins show high affinity for specific peptide sequences and could be designed to recognize the Phe residue in this compound. nih.govkiku.dk |
Biochemical Roles and Involvement in Metabolic Pathways
As a tripeptide, this compound is primarily a product of protein digestion or degradation. Its own biochemical role is intrinsically linked to the metabolic fates of its constituent amino acids following hydrolysis by peptidases. wikipedia.org Once broken down, glycine, phenylalanine, and leucine enter central metabolic pathways. youtube.com
Glycine (Gly): A non-essential amino acid, glycine is glucogenic. It is a precursor for numerous vital biomolecules, including purines (for DNA and RNA synthesis), heme (for hemoglobin and cytochromes), and the antioxidant glutathione. youtube.com
Phenylalanine (Phe): An essential amino acid, phenylalanine's primary metabolic route is its conversion to tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is a precursor for catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. longdom.orgtechnologynetworks.com
Leucine (Leu): Leucine is an essential, branched-chain amino acid (BCAA) and is exclusively ketogenic. wikipedia.org Its catabolism occurs mainly in muscle and adipose tissue, yielding acetyl-CoA and acetoacetate (B1235776). wikipedia.org These products can be used for ATP production in the citric acid cycle or for the synthesis of ketone bodies and sterols. wikipedia.org Leucine is also a key signaling molecule that promotes protein biosynthesis. wikipedia.org
| Amino Acid | Classification | Key Metabolic Fates |
| Glycine (Gly) | Non-essential, Glucogenic | Precursor for purines, heme, and glutathione; can be converted to serine or enter the citric acid cycle. youtube.com |
| Phenylalanine (Phe) | Essential, Glucogenic/Ketogenic | Primarily converted to Tyrosine, which is a precursor for neurotransmitters, thyroid hormones, and melanin. longdom.org |
| Leucine (Leu) | Essential, Ketogenic | Catabolized to acetyl-CoA and acetoacetate for energy or ketone body synthesis; stimulates protein synthesis via mTOR pathway. youtube.comwikipedia.org |
Stability and Degradation Pathways of H Gly Phe Leu Oh
Enzymatic Degradation and Proteolytic Stability
The proteolytic stability of a peptide is a critical determinant of its biological half-life and activity. The peptide bonds within H-Gly-Phe-Leu-OH are susceptible to cleavage by various proteases. The primary sites for enzymatic attack are the peptide bonds between Gly-Phe and Phe-Leu.
Research on the metabolism of larger peptides containing the Gly-Phe-Leu sequence, such as the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), provides insights into the potential enzymatic degradation of this compound. Studies have shown that the Gly-Phe bond is a target for enzymes like endopeptidases. For instance, an endopeptidase found in pig caudate synaptic membranes has been shown to hydrolyze the Gly-Phe bond in an analogue of Leu-enkephalin pnas.org.
Furthermore, proteases with specificity for aromatic amino acids, such as chymotrypsin, are likely to cleave the peptide bond at the C-terminal side of the phenylalanine residue. This would result in the cleavage of the Phe-Leu bond in this compound, yielding Gly-Phe and Leucine (B10760876) as degradation products vaia.com. The specificity of common proteases suggests potential cleavage points in the tripeptide.
In the context of brain metabolism, a specific Leu-Phe cleaving endopeptidase activity has been identified in rat brain fractions nih.gov. This enzyme, which demonstrates optimal activity at a pH of 8.5-9.0, could potentially degrade this compound by targeting the Phe-Leu bond nih.gov.
The table below summarizes the potential enzymatic cleavage sites within this compound based on known protease specificities.
| Enzyme Type | Potential Cleavage Site | Resulting Fragments |
|---|---|---|
| Endopeptidases (e.g., similar to kidney microvilli endopeptidase) | Gly-Phe | Glycine (B1666218) + Phe-Leu |
| Chymotrypsin | Phe-Leu | Gly-Phe + Leucine |
| Leu-Phe cleaving endopeptidase (brain) | Phe-Leu | Gly-Phe + Leucine |
Chemical Stability and Reaction Conditions Influencing this compound Integrity
The chemical stability of this compound is influenced by factors such as pH and temperature. Peptide bonds are generally susceptible to hydrolysis under both acidic and alkaline conditions, with the rate of cleavage being pH-dependent researchgate.net. Studies on small peptides have shown that at neutral pH, intramolecular aminolysis, or "backbiting," can be a significant degradation pathway, while direct hydrolysis (scission) dominates at alkaline pH researchgate.net.
The stability of peptides is also temperature-dependent. Elevated temperatures can accelerate the rate of hydrolytic cleavage of peptide bonds nih.govresearchgate.net. For instance, studies on the thermal stability of amino acids have shown that decomposition rates increase with temperature researchgate.net. The presence of certain amino acids can also influence the thermal stability of peptides, with some amino acids having a stabilizing effect while others can be destabilizing nih.gov.
In the context of synthetic chemistry, this compound has been used as a model peptide to study the effects of various reagents and conditions in solid-phase peptide synthesis. For example, its synthesis on an acid-labile resin was used to assess the impact of acidic additives, indicating its stability under specific synthetic protocols nih.gov. The conditions for cleavage from the resin, typically involving strong acids like trifluoroacetic acid (TFA), demonstrate its stability to these harsh, but time-limited, chemical environments nih.gov.
The table below outlines the general effects of pH and temperature on the stability of peptides like this compound.
| Condition | Effect on Stability | Primary Degradation Pathway |
|---|---|---|
| Acidic pH (e.g., pH 3) | Decreased stability | Scission and Backbiting researchgate.net |
| Neutral pH (e.g., pH 7) | Relatively more stable, but degradation occurs | Backbiting researchgate.net |
| Alkaline pH (e.g., pH 10) | Decreased stability | Scission researchgate.net |
| Elevated Temperature | Decreased stability | Accelerated hydrolysis nih.govresearchgate.net |
In Vitro Stability in Biological Milieus (e.g., Serum, Brain Membranes)
The stability of this compound in biological fluids such as serum and in the presence of tissue homogenates like brain membranes is a key indicator of its potential in vivo fate. Peptides are generally susceptible to rapid degradation by proteases present in these environments vaia.com.
Studies on the stability of amino acids in human serum have shown that the concentrations of leucine and phenylalanine can increase during storage at room temperature, which may be partly due to the breakdown of peptides nih.gov. The stability of peptides in blood, plasma, and serum can differ, and the choice of matrix for in vitro studies is critical for obtaining relevant data researchgate.net.
The degradation of peptides in brain tissue is also a significant factor. As mentioned earlier, a Leu-Phe cleaving endopeptidase has been identified in rat brain, which can hydrolyze the bond between leucine and phenylalanine nih.gov. This suggests that this compound would be susceptible to degradation in brain tissue. Lysosomal proteases, such as Cathepsin D, which is abundant in the brain, have a preference for cleaving peptide bonds between hydrophobic amino acid residues like Phe-Phe and Tyr-Leu, and could potentially act on the Phe-Leu bond of this tripeptide taylorfrancis.comnih.gov.
The table below provides a summary of the expected stability of this compound in different biological milieus based on available research.
| Biological Milieu | Expected Stability | Key Degrading Enzymes/Factors |
|---|---|---|
| Human Serum/Plasma | Low | Various proteases and peptidases present in blood vaia.comresearchgate.net |
| Brain Membranes/Homogenates | Low | Leu-Phe cleaving endopeptidase, Cathepsin D, other brain proteases nih.govtaylorfrancis.comnih.gov |
Research Applications and Methodological Advancements Facilitated by H Gly Phe Leu Oh
Utility as a Model Peptide in Academic Investigations
H-Gly-Phe-Leu-OH is frequently employed as a model peptide in academic research to investigate fundamental biological processes. Its defined sequence allows researchers to study peptide-protein interactions, enzymatic kinetics, and the structural dynamics of peptides in solution. The presence of both a nonpolar aliphatic residue (leucine) and an aromatic residue (phenylalanine) provides a system to probe the contributions of different side-chain interactions to peptide binding and function.
In studies of proteolysis, peptides containing similar sequences are used to characterize the activity of various proteases. For instance, research on brain endopeptidases has investigated the cleavage of the Leu-Phe bond, a key process in the metabolism of larger neuropeptides like beta-endorphin. nih.gov The simplicity of this compound allows for the clear identification of cleavage products and the straightforward determination of enzyme kinetics, providing insights into the substrate specificity of proteases.
Furthermore, the study of the acid-catalyzed hydrolysis of peptides, including those with similar compositions like glycyl-L-phenylalanyl-L-phenylalanine, provides valuable data on the stability of peptide bonds under different conditions. acs.org These fundamental studies are crucial for understanding peptide degradation pathways and for the development of more stable peptide-based therapeutics.
Contributions to Peptidomimetic Chemistry and Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. longdom.org The design of effective peptidomimetics relies on a thorough understanding of the structure-activity relationships of the original peptide. This compound serves as a foundational scaffold in this context, where the individual amino acid residues can be systematically modified to probe their roles in biological activity.
The process of designing peptidomimetics often involves altering the peptide backbone or the side chains of the amino acids to create more drug-like molecules. researchgate.net For example, the phenylalanine residue in this compound can be replaced with non-natural amino acids to explore the impact of aromatic interactions on receptor binding. Similarly, modifications to the leucine (B10760876) residue can provide insights into the role of hydrophobicity in the peptide's function. These studies contribute to the rational design of novel therapeutics with improved pharmacological profiles. nih.gov
The knowledge gained from studying the conformational preferences of simple peptides like this compound is instrumental in designing constrained analogs with higher affinity and selectivity for their biological targets. By understanding how the glycine (B1666218), phenylalanine, and leucine residues orient themselves in three-dimensional space, chemists can design peptidomimetics that lock in the bioactive conformation, leading to more potent and specific therapeutic agents.
Application in Biosensors and Synthetic Biology Research
The development of sensitive and selective biosensors is a rapidly growing area of research, and peptides are increasingly being used as biorecognition elements. mdpi.com Peptides can be designed to bind to specific analytes with high affinity, making them ideal for use in diagnostic and environmental monitoring applications. While specific applications of this compound in biosensors are not extensively documented, the principles of peptide-based sensing are directly applicable.
For instance, tripeptides such as Gly-Gly-His have been successfully used to create electrochemical sensors for the detection of copper ions. rsc.orgmdpi.comresearchgate.net The peptide is immobilized on an electrode surface and selectively binds to the target metal ion, generating a measurable signal. Similarly, the functional groups present in this compound, such as the aromatic ring of phenylalanine and the hydrophobic side chain of leucine, could be exploited for the development of biosensors for other target molecules. The peptide could be functionalized with a reporter molecule, such as a fluorophore, to create a sensor that signals the presence of a specific analyte through a change in fluorescence.
In the realm of synthetic biology, peptides can be incorporated into larger engineered systems to confer novel functions. While the direct use of this compound in synthetic biology is not widely reported, the principles of using defined peptide sequences to control biological processes are central to the field. Short peptide motifs are often used to tag proteins for degradation, localization, or interaction with other molecules. The study of how cells process and respond to simple peptides like this compound provides fundamental knowledge that can inform the design of more complex synthetic biological circuits.
Integration into Biochemical Assay Development and Optimization
This compound and similar peptide sequences are valuable tools for the development and optimization of biochemical assays, particularly for measuring enzyme activity. These peptides can be chemically modified to create fluorogenic or chromogenic substrates that produce a detectable signal upon cleavage by a specific enzyme.
A notable application is in the study of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and disease processes. Fluorogenic substrates containing sequences similar to Gly-Phe-Leu have been developed to assay the activity of MMPs. nih.govnih.gov These substrates typically incorporate a fluorescent reporter group and a quencher group. In the intact peptide, the fluorescence is quenched. Upon enzymatic cleavage of a specific peptide bond within the sequence, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured to quantify enzyme activity.
The table below provides examples of fluorogenic peptide substrates used for assaying MMPs, illustrating how a core peptide sequence can be modified for assay development.
| Substrate Name | Peptide Sequence | Target Enzymes | Key Features |
|---|---|---|---|
| FS-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | MMP-1, MMP-2 | One of the first fluorogenic MMP substrates developed. nih.gov |
| FS-6 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | MMP-1, MMP-8, MMP-13, MMP-14, TACE | An improved substrate with enhanced kinetic properties for several MMPs. nih.gov |
| MMP-2/MMP-9 Substrate | Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH2 | MMP-2, MMP-9 | A substrate designed based on the specificity of gelatinases. |
The development of such substrates relies on a detailed understanding of the enzyme's substrate specificity. Model peptides like this compound can be used in initial screening studies to identify the preferred cleavage sites of a particular protease. This information is then used to design optimized substrates with high sensitivity and selectivity for use in high-throughput screening and diagnostic assays.
Future Directions and Emerging Research Avenues for H Gly Phe Leu Oh
Advancements in Peptide Synthesis Technologies for H-Gly-Phe-Leu-OH Production
The production of peptides like this compound has been significantly refined, moving towards greater efficiency, purity, and scalability. While traditional methods are effective, emerging technologies are addressing their limitations, particularly concerning solvent use and production scale.
Solid-Phase Peptide Synthesis (SPPS): SPPS remains the most common method for synthesizing peptides due to its simplicity and amenability to automation. aurigeneservices.comvapourtec.com The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid polymer resin. aurigeneservices.comvapourtec.com This approach simplifies purification, as excess reagents and by-products are washed away after each step. aurigeneservices.comunirioja.es Recent advancements focus on:
Greener Solvents: There is a significant push to replace traditional, often hazardous, solvents with more environmentally friendly alternatives, including water-based systems. rsc.org This involves developing new Nα-amino protecting groups that are compatible with aqueous media. rsc.org
Automation and Flow Chemistry: Automated SPPS instruments are now standard, increasing throughput and reproducibility. aurigeneservices.com The integration of continuous flow technology further enhances efficiency, reduces reaction times, and allows for better control over the synthesis process. vapourtec.com
Novel Protecting Groups: The development of new protecting groups and linkers enhances the efficiency and yield of peptide synthesis, allowing for the creation of more complex and modified peptides with greater ease. openaccessjournals.com The Fmoc/tBu approach is particularly advantageous as its mild deprotection conditions are compatible with many modifications. aurigeneservices.comnih.gov
Liquid-Phase Peptide Synthesis (LPPS): LPPS is emerging as a powerful alternative, particularly for large-scale production. rsc.orgacs.org This method combines the advantages of classical solution-phase synthesis with the ease of purification found in SPPS. unirioja.esacs.org In LPPS, the peptide is attached to a soluble polymer tag, allowing synthesis to occur in a homogenous solution while enabling easy separation of the product. rsc.org Key advancements include:
Membrane-Enhanced Peptide Synthesis (MEPS): This technique uses organic solvent nanofiltration (OSN) to remove excess reagents and by-products, retaining the growing peptide-polymer conjugate. rsc.orgresearchgate.net This significantly reduces solvent and reagent usage, aligning with the principles of green chemistry. acs.org
Novel Soluble Supports: Researchers are developing new soluble tags and anchor compounds that improve solubility and allow for simple product isolation through precipitation. researchgate.net This hybrid approach leverages the benefits of both solid and liquid phase methods. unirioja.es
| Technology | Principle | Key Advancements | Relevance for this compound |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain is grown on a solid polymer resin, simplifying purification. aurigeneservices.com | Automation, continuous flow chemistry, greener solvents, novel protecting groups. vapourtec.comrsc.org | Ideal for rapid, high-purity synthesis for research and screening purposes. |
| Liquid-Phase Peptide Synthesis (LPPS) | Peptide is attached to a soluble polymer tag, allowing synthesis in solution with simplified workup. rsc.org | Membrane-Enhanced Peptide Synthesis (MEPS), new soluble anchor supports. researchgate.netresearchgate.net | Highly suitable for efficient and scalable production, reducing waste. |
Novel Computational Approaches for this compound Design and Optimization
Computational biology has revolutionized peptide research, offering powerful tools to predict, design, and optimize peptides like this compound in silico before committing to laboratory synthesis. nih.gov These methods can significantly accelerate the discovery process by filtering vast numbers of potential sequences to identify candidates with desired properties. tandfonline.com
Molecular Docking and Dynamics:
Molecular Docking: This technique predicts the preferred orientation of a peptide when it binds to a specific molecular target, such as a protein receptor. For this compound, docking could be used to screen potential protein targets and understand the structural basis of its interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of peptides and their complexes with other molecules over time. frontiersin.orgbonvinlab.org By simulating the movements of every atom, researchers can study the conformational flexibility of this compound, its interaction with cell membranes, and the stability of its binding to a target. frontiersin.orgnih.govnih.gov All-atom MD simulations using software like GROMACS can reveal how the peptide interacts with its environment, such as a phospholipid bilayer. frontiersin.orgacs.org
Artificial Intelligence and Machine Learning:
Predictive Models: Machine learning (ML) algorithms can be trained on large datasets of known peptides to predict various properties, such as bioactivity, toxicity, and binding affinity. oup.com These models can identify promising peptide sequences for specific applications.
Generative Models: Advanced AI, including deep generative models, can design entirely new peptide sequences (de novo) with specific desired characteristics. oup.com These tools can explore a vast chemical space to propose novel peptides based on this compound with enhanced stability or target affinity. An open-access computational tool has been developed that can screen all possible combinations for short peptides (up to five amino acids) against specific targets, such as viral proteases. uwindsor.ca
| Computational Approach | Description | Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the binding pose of a peptide to a molecular target. nih.gov | Identifying potential protein receptors and understanding binding modes. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to study peptide dynamics and interactions. frontiersin.orgbonvinlab.org | Analyzing conformational flexibility, membrane interactions, and binding stability. |
| Machine Learning (ML) & AI | Uses algorithms to learn from data to predict properties and generate novel peptide sequences. oup.com | Optimizing the peptide's sequence for enhanced activity or designing novel analogs. |
Exploration of Undiscovered Biological Roles and Molecular Targets for this compound
While some activities of short peptides are known, they represent an underexplored class of molecules with immense therapeutic potential. explorationpub.commdx.ac.uk Research is increasingly focused on discovering novel biological functions and molecular targets for simple peptides like this compound.
Emerging Areas of Investigation:
Immunomodulation and Inflammation: Short peptides are being investigated for their ability to modulate immune responses. gq.co.za Future research could explore whether this compound or its derivatives can influence inflammatory pathways, potentially acting on immune cells or interfering with signaling cascades like the complement system. gq.co.za
Antimicrobial and Anticancer Activity: Many short peptides exhibit antimicrobial or anticancer properties. nih.gov High-throughput screening campaigns could test this compound against various pathogens or cancer cell lines to uncover previously unknown bioactivities. In silico screening against microbial or cancer-related protein databases could also identify potential targets. nih.gov
Regenerative Medicine: Peptides are being explored as tools in regenerative medicine. nih.gov Research could investigate if this compound can influence cell behavior, such as promoting the adhesion or proliferation of stem cells, which could be valuable for tissue engineering applications. nih.govnih.gov
Cell-Penetrating Peptides (CPPs): Certain peptide sequences can cross cell membranes, acting as delivery vehicles for other molecules. explorationpub.com While the sequence Gly-Phe-Leu is not a classic CPP, its interactions with cell membranes could be studied to see if it possesses or could be modified to have cell-penetrating capabilities. explorationpub.comnih.gov
The discovery of new roles for this compound will likely rely on peptide screening techniques, where large libraries of peptides are tested for specific functions, a method that has proven effective in drug research and development. medchemexpress.com
| Potential Research Avenue | Scientific Rationale | Investigative Approach |
|---|---|---|
| Immunomodulation | Many short peptides are known to interact with components of the immune system. gq.co.za | Screening for effects on cytokine release, immune cell activation, and inflammatory pathways. |
| Antimicrobial/Anticancer Effects | Short peptides are a known source of antimicrobial and anticancer agents. nih.gov | High-throughput screening against bacterial, fungal, and cancer cell lines. |
| Regenerative Medicine | Peptides can be designed to recognize specific cell surface markers and influence cell behavior. nih.gov | Assessing the peptide's ability to promote stem cell adhesion, differentiation, or tissue repair. |
| Neuromodulatory Activity | Peptides play crucial roles as neurotransmitters and neuromodulators in the central nervous system. | Investigating binding to neuronal receptors and effects on neuronal signaling. |
Q & A
Q. What are the recommended methods for synthesizing H-Gly-Phe-Leu-OH, and how can purity be validated?
Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu protection strategies. Post-synthesis, reverse-phase HPLC (RP-HPLC) with UV detection (210–220 nm) ensures purity, while electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight . For reproducible results, optimize coupling reagents (e.g., HBTU/HOBt) and deprotection conditions (20% piperidine in DMF) to minimize side reactions .
Q. How should researchers characterize the structural stability of this compound under varying pH conditions?
Circular dichroism (CD) spectroscopy can monitor conformational changes in aqueous buffers (pH 2–12). Pair this with nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) to analyze backbone dynamics. Stability assays at 37°C over 24–72 hours, followed by RP-HPLC quantification, provide degradation kinetics .
Q. What in vitro assays are suitable for initial screening of this compound’s bioactivity?
Use receptor-binding assays (e.g., surface plasmon resonance) to test affinity for target proteins like G-protein-coupled receptors. For enzymatic interactions, fluorescence-based kinetic assays (e.g., quenching of tryptophan residues) quantify inhibition constants (Ki). Always include positive controls (e.g., known ligands) and triplicate measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?
Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., assay variability, buffer composition). Replicate key studies under standardized conditions (e.g., 25°C, 150 mM NaCl). Apply meta-analysis with random-effects models to quantify heterogeneity (I² statistic). If discrepancies persist, propose hypotheses (e.g., allosteric modulation) for validation via mutagenesis or cryo-EM .
Q. What experimental designs optimize the study of this compound’s role in cell signaling pathways?
Combine knockdown/knockout models (CRISPR-Cas9) with real-time imaging (confocal microscopy) to track intracellular localization. Use phospho-specific antibodies in Western blotting to map kinase activation cascades. For temporal resolution, employ FRET-based biosensors. Ensure dose-response curves (1 nM–100 µM) and negative controls (scrambled peptides) are included .
Q. How can computational methods enhance the understanding of this compound’s interaction with lipid bilayers?
Perform molecular dynamics (MD) simulations (e.g., GROMACS) using CHARMM36 force fields. Analyze free-energy profiles (umbrella sampling) for peptide insertion into bilayers. Validate with experimental data from neutron reflectometry or fluorescence anisotropy. Compare results across membrane compositions (e.g., POPC vs. cholesterol-rich systems) .
Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible research?
Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity and optimize synthesis parameters (e.g., resin swelling time) via design-of-experiments (DoE). Use statistical process control (SPC) charts to monitor deviations. Share raw data and protocols in supplementary materials to aid replication .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-dependent effects of this compound in cellular assays?
Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Report EC50/IC50 values with 95% confidence intervals. For non-normal distributions, use non-parametric tests (Mann-Whitney U). Apply false discovery rate (FDR) correction in multi-comparison scenarios .
Q. What criteria determine whether this compound’s observed toxicity in vitro is clinically relevant?
Compare IC50 values from cytotoxicity assays (e.g., MTT) to therapeutic concentrations in pharmacokinetic studies. Calculate selectivity indices (SI = IC50<sup>toxicity</sup>/EC50<sup>efficacy</sup>). Use human primary cells or 3D organoids to improve translatability. Cross-reference with ToxCast database predictions .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical use of this compound in animal studies?
Adopt ARRIVE 2.0 guidelines: justify sample sizes (a priori power analysis), randomize treatment groups, and blind outcome assessments. Use humane endpoints (e.g., tumor volume limits) and minimize animal numbers via shared control groups. Disclose conflicts of interest and funding sources in publications .
Q. What steps improve reproducibility when sharing this compound research data?
Deposit raw spectra (NMR, MS), chromatograms, and simulation trajectories in FAIR-aligned repositories (e.g., Zenodo). Provide detailed metadata (e.g., solvent lot numbers, instrument calibration dates). Use electronic lab notebooks (ELNs) with version control. Partner with independent labs for inter-laboratory validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
